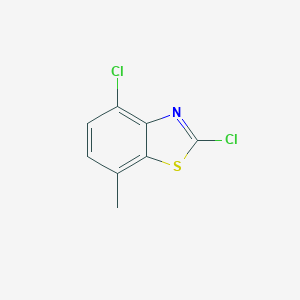

2,4-Dichloro-7-methyl-1,3-benzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Dichloro-7-methyl-1,3-benzothiazole, also known as this compound, is a useful research compound. Its molecular formula is C8H5Cl2NS and its molecular weight is 218.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticancer Activity

Research indicates that benzothiazole derivatives, including DCMBT, exhibit promising anticancer properties. For instance, studies have shown that benzothiazole compounds can inhibit the metalloenzyme carbonic anhydrase (CA), which is associated with tumor growth and metastasis. Specifically, derivatives have demonstrated effectiveness against various cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent antiproliferative effects .

Antimicrobial Properties

DCMBT has also been explored for its antimicrobial potential. Compounds derived from the benzothiazole scaffold have shown activity against antibiotic-resistant bacteria, including Acinetobacter baumannii and Pseudomonas aeruginosa. These pathogens are significant due to their presence on the WHO's priority list for antibiotic resistance. The mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication .

Anti-Tubercular Activity

Recent advancements have highlighted the anti-tubercular properties of benzothiazole derivatives. Compounds similar to DCMBT have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. Studies reveal that certain derivatives exhibit higher selectivity and bioavailability compared to traditional treatments like isoniazid (INH), making them potential candidates for tuberculosis therapy .

Agricultural Applications

Fungicidal Properties

In agriculture, DCMBT has been assessed for its fungicidal activity. Benzothiazole derivatives are known to possess antifungal properties that can be utilized in crop protection. These compounds can inhibit fungal growth by disrupting cellular processes within pathogenic fungi, thus offering a means to protect crops from fungal diseases.

Material Science Applications

Polymer Additives

DCMBT is utilized as an additive in polymers to enhance their thermal stability and resistance to degradation. The incorporation of benzothiazole compounds into polymer matrices can improve the overall performance of materials used in various industrial applications.

Case Studies

- Anticancer Research : A study evaluating a series of benzothiazole derivatives found that modifications on the benzothiazole ring significantly influenced their anticancer activity. The most potent compounds exhibited IC50 values below 1 µM against several cancer cell lines, suggesting that structural optimization can lead to more effective anticancer agents .

- Antimicrobial Development : In a recent publication focusing on the optimization of benzothiazole-based compounds for antimicrobial activity, researchers reported a novel derivative with improved solubility and reduced toxicity while maintaining potent activity against Gram-negative pathogens. This advancement highlights the potential of DCMBT derivatives in combating resistant bacterial strains .

- Agricultural Efficacy : Field trials conducted with benzothiazole-based fungicides demonstrated significant reductions in fungal infections in crops compared to untreated controls. The results indicated that these compounds could serve as effective alternatives to conventional fungicides, promoting sustainable agricultural practices.

Eigenschaften

CAS-Nummer |

126920-73-8 |

|---|---|

Molekularformel |

C8H5Cl2NS |

Molekulargewicht |

218.1 g/mol |

IUPAC-Name |

2,4-dichloro-7-methyl-1,3-benzothiazole |

InChI |

InChI=1S/C8H5Cl2NS/c1-4-2-3-5(9)6-7(4)12-8(10)11-6/h2-3H,1H3 |

InChI-Schlüssel |

LELHGIDYEICASF-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=C(C=C1)Cl)N=C(S2)Cl |

Kanonische SMILES |

CC1=C2C(=C(C=C1)Cl)N=C(S2)Cl |

Synonyme |

Benzothiazole, 2,4-dichloro-7-methyl- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.